2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
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Description
2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a useful research compound. Its molecular formula is C20H17N7O2 and its molecular weight is 387.403. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
A study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives, including structures related to the compound , showed that these compounds possess significant antimicrobial and higher anticancer activities compared to the reference drug doxorubicin. The research highlighted the potential of these derivatives in treating microbial infections and cancer, illustrating the compounds' effectiveness against various pathogens and tumor cells (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Structural Characterization
The synthesis and characterization of related compounds, as reported by Cao et al. (2010), provide essential insights into the structural aspects of these molecules. The study discusses the synthesis process, structural identification through X-ray diffraction, and the potential implications of these structures in further research applications (Cao, Dong, Shen, & Dong, 2010).
Isomorphism and Disorder in Heterocyclic Analogs
Research by Swamy et al. (2013) explored isomorphous structures related to the compound, focusing on the chlorine-methyl exchange rule. This study provides insights into the structural variability and disorder within these molecules, which could impact their biological activity and applications in drug design (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Antimicrobial Activity of Pyrazoline Derivatives
Kumar et al. (2012) synthesized a series of compounds showing significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This study underscores the potential of these derivatives in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Exploration of Novel Derivatives for Biological Evaluation
Further research by Farag and Fahim (2019) into novel pyrazole and pyrimidine derivatives, including extensive in vitro antitumor, antimicrobial, and antioxidant activities, highlights the broad spectrum of applications these compounds might have in therapeutic contexts (Farag & Fahim, 2019).
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c1-13-16(10-23-27(13)15-6-3-2-4-7-15)20(28)26-11-14(12-26)19-24-18(25-29-19)17-21-8-5-9-22-17/h2-10,14H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCNNEIMGIMBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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